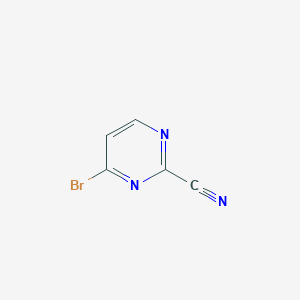

4-Bromopyrimidine-2-carbonitrile

Description

Significance of Pyrimidine (B1678525) Scaffolds in Synthetic Chemistry

The pyrimidine ring system is a fundamental component of numerous biologically significant molecules, including nucleic acids (cytosine, thymine, and uracil), vitamins (thiamine), and various therapeutic agents. researchgate.netnih.gov This prevalence in nature has spurred extensive research into the synthesis and modification of pyrimidine scaffolds. In synthetic chemistry, the pyrimidine core serves as a privileged scaffold, a molecular framework that is frequently found in biologically active compounds. researchgate.nettandfonline.com Its derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govtandfonline.comorientjchem.org The ability of the pyrimidine ring to participate in various chemical transformations allows for the creation of diverse molecular architectures, making it a cornerstone in drug discovery and materials science. tandfonline.comresearchgate.net

Overview of Halogenated Heterocycles as Strategic Building Blocks

Halogenated heterocycles are indispensable tools in the arsenal (B13267) of synthetic organic chemists. nih.gov The presence of a halogen atom on a heterocyclic ring imparts unique reactivity, enabling a variety of cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. nih.gov These reactions are pivotal for the construction of carbon-carbon and carbon-heteroatom bonds, which are essential for assembling complex molecular structures. Halogen atoms can also act as directing groups in electrophilic aromatic substitution reactions and can be displaced by a wide range of nucleophiles. clockss.org This versatility makes halogenated heterocycles, including those of the pyrimidine family, highly sought-after building blocks for the synthesis of pharmaceuticals, agrochemicals, and functional materials. enamine.netsigmaaldrich.com

Contextualization of 4-Bromopyrimidine-2-carbonitrile within Pyrimidine Chemistry

Within the vast field of pyrimidine chemistry, this compound (C₅H₂BrN₃) emerges as a particularly useful and reactive intermediate. uni.lusigmaaldrich.com Its structure incorporates three key features that contribute to its synthetic utility: the pyrimidine ring, a bromine atom at the 4-position, and a carbonitrile (nitrile) group at the 2-position. The bromine atom is a versatile handle for various chemical modifications. It is susceptible to nucleophilic displacement and can participate in a range of metal-catalyzed cross-coupling reactions. clockss.org The carbonitrile group, on the other hand, can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into other functional groups, further expanding the synthetic possibilities. The strategic placement of these functional groups on the pyrimidine scaffold makes this compound a valuable precursor for the synthesis of polysubstituted pyrimidines with diverse functionalities. growingscience.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₂BrN₃ |

| Molecular Weight | 183.99 g/mol |

| CAS Number | 175323-18-0 |

| Appearance | Solid |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Not available |

| InChI Key | IPBOWNBJKYDXQB-UHFFFAOYSA-N uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

4-bromopyrimidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrN3/c6-4-1-2-8-5(3-7)9-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPBOWNBJKYDXQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80696102 | |

| Record name | 4-Bromopyrimidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160995-48-1 | |

| Record name | 4-Bromopyrimidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromopyrimidine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromopyrimidine 2 Carbonitrile and Analogous Systems

Strategies for Carbonitrile Moiety Incorporation into Pyrimidine (B1678525) Ring Systems

The introduction of a nitrile group onto the pyrimidine ring is a critical step in the synthesis of the target compound. Several methodologies have been developed to achieve this transformation efficiently.

Direct Cyanation Approaches

Direct cyanation of pyrimidine rings offers a straightforward route to nitrile-substituted pyrimidines. Transition-metal-catalyzed C-H cyanation reactions have emerged as powerful tools for this purpose. For instance, palladium-catalyzed cyanation of 2-phenylpyridine (B120327) has been demonstrated using a combination of ammonia (B1221849) and DMF as the cyanation reagent. acs.org More recently, rhodium(III) catalysis has been employed for the atroposelective C-H cyanation of 1-aryl isoquinolines using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a user-friendly cyanation agent. acs.orgacs.org These methods provide a direct way to install a cyano group, although their application to pyrimidine systems may require specific adaptation of catalysts and reaction conditions.

Another approach involves the Sandmeyer reaction, a well-established method for converting an aryl amine to an aryl halide or cyanide via a diazonium salt intermediate. nih.govwikipedia.orgbyjus.com This reaction can be applied to aminopyrimidines to introduce a cyano group. For example, 2-aminopyrimidine (B69317) derivatives can be converted to their corresponding 2-cyanopyrimidine (B83486) counterparts. nih.gov The reaction typically involves treatment of the aminopyrimidine with a source of nitrous acid to form the diazonium salt, which is then reacted with a copper(I) cyanide salt. nih.govwikipedia.org

| Method | Reagents | Key Features |

| Transition-Metal-Catalyzed C-H Cyanation | Pd or Rh catalysts, Cyanating agents (e.g., NCTS) | Direct installation of cyano group, avoids pre-functionalization. acs.orgacs.org |

| Sandmeyer Reaction | Aminopyrimidine, NaNO₂, CuCN | Well-established, versatile for introducing various functional groups. nih.govwikipedia.org |

Condensation Reactions Involving Cyanic Acid Analogs

Condensation reactions provide an alternative pathway for constructing the pyrimidine ring with a pre-installed cyano group. The direct condensation of cyanic acid derivatives with N-vinyl or N-aryl amides can yield C4-heteroatom substituted pyrimidines. organic-chemistry.org The use of cyanogen (B1215507) bromide or thiocyanatomethane in this type of reaction provides versatile pyrimidine intermediates that are suitable for further derivatization. organic-chemistry.org

Regioselective Bromination Techniques for Pyrimidine Derivatives

The introduction of a bromine atom at a specific position on the pyrimidine ring is crucial for the synthesis of 4-bromopyrimidine-2-carbonitrile. The electron-deficient nature of the pyrimidine ring influences the regioselectivity of electrophilic substitution reactions. wikipedia.org

Electrophilic bromination is a common method for introducing bromine onto aromatic rings. Reagents such as N-bromosuccinimide (NBS) and bromine in acetic acid (Br₂/AcOH) are frequently used. acs.orgmdpi.com The regioselectivity of these reactions on pyrimidine derivatives can be highly dependent on the substituents already present on the ring. For instance, in polymethylpyrimidines, the methyl group located meta to the ring nitrogen is selectively brominated with NBS, while the ortho methyl group undergoes selective bromination with Br₂/AcOH. acs.org For pyrazolo[1,5-a]pyrimidines, a regioselective C3 bromination has been achieved using potassium bromide in the presence of a hypervalent iodine(III) reagent in water. nih.gov

| Reagent | Substrate Type | Outcome |

| N-Bromosuccinimide (NBS) | Polymethylpyrimidines | Selective bromination of meta-methyl group. acs.org |

| Bromine/Acetic Acid (Br₂/AcOH) | Polymethylpyrimidines | Selective bromination of ortho-methyl group. acs.org |

| KBr/PIDA in H₂O | Pyrazolo[1,5-a]pyrimidines | Regioselective C3 bromination. nih.gov |

Multi-Step Synthetic Sequences from Functionalized Pyrimidine Precursors

The synthesis of this compound often involves a multi-step sequence starting from readily available pyrimidine derivatives. These sequences allow for the sequential introduction of the required functional groups.

Conversion of Substituted Pyrimidines

A common strategy involves starting with a pre-functionalized pyrimidine and converting the existing substituents into the desired bromo and cyano groups. For example, a hydroxypyrimidine can be converted to a bromopyrimidine using reagents like phosphorus oxybromide (POBr₃) or a combination of phosphorus pentabromide (PBr₅) and phosphorus tribromide (PBr₃). clockss.org Subsequently, a cyano group can be introduced through various methods as described in section 2.1.

Heterocyclization Reactions Leading to Brominated Pyrimidine Carbonitriles

Heterocyclization reactions offer a convergent approach where the pyrimidine ring is constructed with the bromo and cyano functionalities already incorporated or introduced during the cyclization process. One such method involves the cyclization of N-(cyanovinyl)amidines in the presence of dry hydrogen bromide to yield 4-bromopyrimidines. clockss.org Another approach is the reaction of 2-aminonitrile compounds with halogenoacetonitriles, which can lead to condensed 4-bromopyrimidines. clockss.org

More complex, multi-component reactions can also be employed. For instance, the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, can be adapted to produce functionalized dihydropyrimidines which can then be further modified. researchgate.net

Optimization of Reaction Conditions in the Synthesis of Halogenated Pyrimidine Carbonitriles

The efficiency and selectivity of chemical reactions are critically dependent on the chosen conditions. In the synthesis of halogenated pyrimidine carbonitriles, careful optimization of parameters such as the catalytic system, solvent, and temperature is crucial for maximizing yield and purity while minimizing reaction times and by-product formation.

Evaluation of Catalytic Systems in Pyrimidine Synthesis

A variety of catalytic systems have been explored to enhance the synthesis of pyrimidine derivatives. These range from traditional acid and base catalysts to more sophisticated organocatalysts and metal-based catalysts.

A simple and direct method for the synthesis of 4-bromopyrimidines involves a one-pot reaction catalyzed by dry hydrogen bromide. In this approach, an N-(cyanovinyl)amidine intermediate undergoes cyclization in the presence of dry hydrogen bromide gas dissolved in 1,4-dioxane (B91453) to yield the corresponding 4-bromopyrimidine. clockss.org This method avoids the use of harsher brominating agents like phosphorus oxybromide or phosphorus pentabromide, which often require multi-step procedures. clockss.org

In the broader context of pyrimidine synthesis, various other catalytic systems have been investigated. For instance, organocatalysts like 2,2'-bipyridine (B1663995) have been shown to be effective for the one-pot synthesis of pyrano[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine (B1209978) derivatives. oiccpress.com Other organocatalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and dibutylamine (B89481) (DBA) have also been successfully employed in the synthesis of pyrimidine derivatives in ethanol (B145695) or aqueous ethanol. researchgate.net The use of such catalysts often leads to high yields and can sometimes be performed under solvent-free conditions. nih.gov

Recent advancements have also seen the application of magnetic nanocatalysts in pyrimidine synthesis, which offer the advantage of easy separation and recyclability. nih.gov These catalysts have been successfully used in multicomponent reactions to produce various pyrano-pyrimidine derivatives. nih.gov The choice of catalyst can significantly influence the reaction pathway and product yield, as demonstrated in the synthesis of pyrimido[4,5-d]pyrimidines where different catalysts were evaluated to find the optimal conditions.

Table 1: Evaluation of Catalytic Systems in the Synthesis of Pyrimidine Derivatives

| Catalyst | Reactants | Product | Solvent | Yield (%) | Reference |

| Dry HBr | N-(cyanovinyl)amidine | 4-Bromopyrimidine | 1,4-Dioxane | Good | clockss.org |

| 2,2'-Bipyridine | Aromatic aldehyde, malononitrile, barbituric acid | Pyrano[2,3-d]pyrimidine | Not specified | Favorable to excellent | oiccpress.com |

| DABCO | Aromatic aldehydes, malononitrile, barbituric acid | Pyrano[2,3-d]pyrimidine | Ethanol | Not specified | researchgate.net |

| Dibutylamine (DBA) | Aromatic aldehydes, malononitrile, barbituric acid | Pyrano[2,3-d]pyrimidine | Aqueous ethanol | Not specified | researchgate.net |

| No Catalyst | 2-Amino-4,6-dichloropyrimidine (B145751), various amines | 2-Aminopyrimidine derivatives | Solvent-free | Good to excellent | nih.gov |

This table is generated based on data from analogous pyrimidine syntheses to illustrate the impact of different catalytic systems.

Impact of Solvent Systems and Temperature Control on Reaction Efficiency

The choice of solvent and the control of reaction temperature are paramount in directing the outcome of a chemical synthesis. Solvents can influence reactant solubility, reaction rates, and even the position of chemical equilibria. Temperature, on the other hand, directly affects the reaction kinetics, with higher temperatures generally leading to faster reactions, although they can also promote the formation of undesired by-products.

In the synthesis of 4-bromopyrimidines using dry hydrogen bromide, the reaction is typically carried out in 1,4-dioxane at a controlled temperature of 15-20°C for 2 hours, followed by stirring at room temperature for 1 hour. clockss.org This specific temperature profile is likely optimized to ensure the stability of the intermediate and the final product while allowing the reaction to proceed at a reasonable rate.

The effect of the solvent system is clearly demonstrated in various pyrimidine syntheses. For instance, in the microwave-assisted synthesis of certain pyrimidine derivatives, water was found to be a more efficient solvent compared to organic solvents, leading to higher yields. researchgate.net In another study on the α-bromination of acetophenone, dichloromethane (B109758) was identified as the optimal solvent, providing excellent selectivity for the desired monobrominated product. researchgate.net The reaction temperature was also critical, with 80°C being the optimal temperature for this specific transformation. researchgate.net

Solvent-free conditions have also been successfully employed in the synthesis of pyrimidine derivatives, offering a greener and more efficient alternative by simplifying work-up procedures and reducing waste. nih.govnih.gov For example, the fusion of 2-amino-4,6-dichloropyrimidine with various amines in the presence of triethylamine (B128534) at 80–90 °C without any solvent afforded 2-aminopyrimidine derivatives in good to excellent yields. nih.gov

Table 2: Impact of Solvent and Temperature on Halogenated Pyrimidine Synthesis and Analogous Reactions

| Solvent | Temperature (°C) | Reactants | Product | Yield (%) | Reference |

| 1,4-Dioxane | 15-20, then rt | N-(cyanovinyl)amidine, HBr | 4-Bromopyrimidine | Good | clockss.org |

| Dichloromethane | 80 | Acetophenone, NBS | α-Bromoacetophenone | 95 | researchgate.net |

| Acetonitrile | 80 | Acetophenone, NBS | α-Bromoacetophenone | 75 | researchgate.net |

| Diethyl ether | Reflux | Acetophenone, NBS | α-Bromoacetophenone | 60 | researchgate.net |

| n-Hexane | Reflux | Acetophenone, NBS | α-Bromoacetophenone | 55 | researchgate.net |

| Water | Microwave | Barbituric acid, aldehyde, urea/thiourea | Pyrimido[4,5-d]pyrimidines | High | researchgate.net |

| Solvent-free | 80-90 | 2-Amino-4,6-dichloropyrimidine, amine | 2-Aminopyrimidine derivative | Good to excellent | nih.gov |

This interactive table showcases the influence of solvent and temperature on reaction efficiency, drawing data from the synthesis of halogenated compounds and pyrimidine analogs.

Chemical Reactivity and Mechanistic Investigations of 4 Bromopyrimidine 2 Carbonitrile

Carbon-Carbon Cross-Coupling Reactions

4-Bromopyrimidine-2-carbonitrile serves as a versatile substrate for various palladium-catalyzed carbon-carbon bond-forming reactions. These reactions are fundamental in constructing more complex molecular architectures based on the pyrimidine (B1678525) scaffold, which is a significant core in many biologically active compounds. nih.govresearchgate.net

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. orgchemres.org It involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. youtube.comyoutube.com In the context of this compound, this reaction allows for the introduction of aryl or heteroaryl substituents at the 4-position of the pyrimidine ring.

The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:

Scheme 1: Suzuki-Miyaura coupling of this compound with an organoboronic acid.

Detailed research has demonstrated the successful application of Suzuki-Miyaura coupling to synthesize a variety of 4-arylpyrimidines. For instance, the coupling of 2,3,5-trichloropyridine (B95902) with arylboronic acids has been achieved with high yields using a ligand-free palladium acetate (B1210297) catalyst in an aqueous medium. nih.gov While this specific example does not use this compound, it highlights the feasibility of coupling halogenated pyridines under relatively mild, environmentally friendly conditions. nih.gov The reactivity of the halide is a crucial factor, with the general order being I > Br > Cl. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with Halogenated Pyrimidines This table is illustrative and may not directly involve this compound but demonstrates the scope of the Suzuki-Miyaura reaction with related substrates.

| Halogenated Pyrimidine | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | H₂O/DMF | High | nih.gov |

| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | H₂O/DMF | 76 | nih.gov |

| 4,6-Dichloropyrimidine | Various arylboronic acids | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane | Predominantly mono-arylated | researchgate.net |

The Sonogashira coupling reaction is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org It provides a direct route to 4-alkynylpyrimidine-2-carbonitriles, which are valuable intermediates in medicinal chemistry and materials science.

The general reaction is depicted below:

Scheme 2: Sonogashira coupling of this compound with a terminal alkyne.

Research on similar substrates, such as 2-amino-3-bromopyridines, has shown that the Sonogashira coupling proceeds in moderate to excellent yields with various terminal alkynes. researchgate.net Optimized conditions often involve a palladium catalyst like Pd(CF₃COO)₂, a phosphine (B1218219) ligand such as PPh₃, and a copper(I) salt (e.g., CuI) in an amine solvent like triethylamine (B128534) (Et₃N). researchgate.net The reaction conditions can be mild, sometimes even proceeding at room temperature. libretexts.org Nickel-based catalysts have also been explored as an alternative to palladium for Sonogashira couplings. nih.gov

Table 2: Conditions for Sonogashira Coupling of Halogenated Pyridines/Pyridines This table illustrates typical conditions for Sonogashira coupling reactions involving related substrates.

| Substrate | Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-Amino-3-bromopyridine | Various terminal alkynes | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 72-96 | researchgate.net |

| Aryl or Vinyl Halide | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst | Amine | Various | Room Temp | - | organic-chemistry.org |

| Aryl Iodide/Bromide | Terminal Alkyne | NiCl₂/1,10-phenanthroline | - | DMAc | 25 | - | nih.gov |

The Ullmann condensation, or Ullmann-type reaction, is a copper-promoted transformation that couples aryl halides with various nucleophiles, including those that lead to the formation of carbon-carbon bonds. wikipedia.orgnih.gov While traditionally requiring harsh conditions like high temperatures and stoichiometric copper, modern methods often employ soluble copper catalysts. wikipedia.org These reactions are an alternative to palladium-catalyzed methods for creating aryl-aryl or aryl-heteroaryl bonds. wikipedia.orgorganic-chemistry.org

The general form of an Ullmann C-C coupling is:

Scheme 3: Ullmann-type coupling of this compound.

Ullmann-type reactions are comparable to other cross-coupling reactions but often necessitate higher temperatures. wikipedia.org The classic Ullmann reaction involves the copper-catalyzed synthesis of symmetric biaryls. organic-chemistry.org However, "Ullmann-type" reactions encompass a broader range of copper-catalyzed nucleophilic aromatic substitutions. organic-chemistry.org

Beyond Suzuki and Sonogashira couplings, other transition metal-catalyzed reactions are instrumental in modifying this compound.

Stille Coupling: This reaction couples an organotin compound with an organic halide or pseudohalide, catalyzed by palladium. organic-chemistry.orgwikipedia.org The Stille reaction is highly versatile with few limitations on the organic groups. organic-chemistry.org However, a significant drawback is the toxicity of the organotin reagents. organic-chemistry.org The reactivity order for halides is generally I > Br > OTf > Cl. nih.gov

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, typically catalyzed by palladium or nickel. wikipedia.orgorganic-chemistry.org This reaction is notable for its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org The choice of catalyst can influence the reaction's success, with palladium catalysts generally offering higher yields and functional group tolerance. wikipedia.org

Table 3: Overview of Other C-C Cross-Coupling Reactions

| Reaction Name | Organometallic Reagent | Catalyst | Key Features |

|---|---|---|---|

| Stille Coupling | Organotin (R-Sn(Alkyl)₃) | Palladium | Versatile, but tin reagents are toxic. organic-chemistry.orgwikipedia.org |

| Negishi Coupling | Organozinc (R-ZnX) | Palladium or Nickel | Couples sp³, sp², and sp carbons; sensitive to air and water. wikipedia.orgorganic-chemistry.org |

Nucleophilic Substitution Reactions at the Electrophilic Bromine Center

The bromine atom at the 4-position of the pyrimidine ring is susceptible to nucleophilic attack, particularly due to the electron-withdrawing nature of the pyrimidine ring and the cyano group. This allows for the displacement of the bromide ion by a variety of nucleophiles.

The reaction of this compound with nitrogen-based nucleophiles, such as primary and secondary amines, is a common method for the synthesis of 4-aminopyrimidine (B60600) derivatives. These reactions are a type of nucleophilic aromatic substitution (SNAr).

The general reaction is as follows:

Scheme 4: Nucleophilic substitution of this compound with an amine.

The reaction typically proceeds by the attack of the amine's lone pair of electrons on the carbon atom bearing the bromine. chemguide.co.uk This forms a transient intermediate, which then expels the bromide ion to yield the substituted product. chemguide.co.uk The presence of electron-withdrawing groups on the pyrimidine ring facilitates this reaction. In some cases, these reactions can be acid-catalyzed, which can enhance the electrophilicity of the pyrimidine ring. preprints.org

Table 4: Synthesis of Aminopyrimidines via Nucleophilic Substitution This table provides examples of related amination reactions on heterocyclic systems.

| Substrate | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| 3-Bromo-4-nitropyridine | Various amines | Polar aprotic solvents | Amino-substituted nitropyridines | clockss.org |

| 4-Chloropyrrolopyrimidine | Various amines | Acid-catalyzed, water | Aminated pyrrolopyrimidines | preprints.org |

Reactions with Sulfur-Based Nucleophiles (e.g., Thiols)

The reaction of this compound with sulfur-based nucleophiles, such as thiols, typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this type of reaction, the electron-deficient nature of the pyrimidine ring, further activated by the electron-withdrawing nitrile group, facilitates the attack of a nucleophile and subsequent displacement of the bromide leaving group.

The general mechanism involves the attack of the thiolate anion at the carbon atom bearing the bromine, forming a Meisenheimer complex as a high-energy intermediate. This intermediate is stabilized by the delocalization of the negative charge over the pyrimidine ring and the nitrile group. The subsequent elimination of the bromide ion restores the aromaticity of the ring, yielding the corresponding 4-thioether-pyrimidine-2-carbonitrile derivative. The rate of this reaction is influenced by the nucleophilicity of the thiol, the solvent, and the presence of a base to generate the thiolate anion.

| Reactant | Nucleophile | Product |

| This compound | Thiophenol | 4-(Phenylthio)pyrimidine-2-carbonitrile |

| This compound | Ethanethiol | 4-(Ethylthio)pyrimidine-2-carbonitrile |

Hydroxide-Mediated Substitution Pathways

The interaction of this compound with hydroxide (B78521) ions can lead to substitution of the bromine atom. However, the outcome of this reaction can be complex and highly dependent on the reaction conditions. The hydroxide ion can act as a nucleophile, attacking the C4 position and displacing the bromide to form 4-hydroxypyrimidine-2-carbonitrile. This product can exist in equilibrium with its tautomeric form, pyrimidin-4(3H)-one-2-carbonitrile.

Alternatively, under certain conditions, the hydroxide ion can promote hydrolysis of the nitrile group or even lead to ring-opening of the pyrimidine nucleus. For instance, at elevated temperatures, the attack of hydroxide at the C4 position of dihydrouridine, a related pyrimidine derivative, has been shown to cause ring opening through a tetrahedral intermediate. umich.edu While not a direct analogue, this highlights the potential for complex reaction pathways with hydroxide. In the case of alkyl halides, hydroxide can also act as a base to promote elimination reactions. youtube.combldpharm.com However, for an aryl halide like this compound, nucleophilic substitution is the more probable pathway.

| Reactant | Reagent | Potential Product |

| This compound | Sodium Hydroxide | 4-Hydroxypyrimidine-2-carbonitrile |

Transformations Involving the Nitrile Functional Group

The nitrile group of this compound is a key functional handle that can be transformed into a variety of other useful groups.

Hydrolysis Pathways and Derivative Formation

The hydrolysis of the nitrile group in this compound can be achieved under either acidic or basic conditions to yield the corresponding carboxylic acid or its derivatives. researchgate.net

Under acidic conditions, the nitrile nitrogen is first protonated, which enhances the electrophilicity of the nitrile carbon. Subsequent attack by water leads to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid, 4-bromopyrimidine-2-carboxylic acid. researchgate.net

Basic hydrolysis involves the direct attack of a hydroxide ion on the nitrile carbon. This also proceeds through an amide intermediate, which upon further hydrolysis under basic conditions, will yield the carboxylate salt. Acidification of the reaction mixture is then required to obtain the free carboxylic acid. The conditions for these transformations, such as temperature and concentration of the acid or base, are crucial to control the extent of hydrolysis and prevent unwanted side reactions.

| Starting Material | Conditions | Product |

| This compound | H2O, H+, heat | 4-Bromopyrimidine-2-carboxylic acid |

| This compound | 1. NaOH, H2O, heat; 2. H+ | 4-Bromopyrimidine-2-carboxylic acid |

Reduction Strategies for the Nitrile Moiety

The nitrile group can be reduced to a primary amine, providing a route to aminomethylpyrimidine derivatives. A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using transition metal catalysts such as palladium, platinum, or nickel is a common method. Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH4) can be used. However, care must be taken as LiAlH4 is a very strong reducing agent and may also affect the pyrimidine ring or the bromo substituent. A milder reducing agent, sodium borohydride (B1222165) (NaBH4), is generally not effective for the reduction of nitriles unless used in combination with additives or under specific conditions. The choice of reducing agent and reaction conditions is critical to achieve selective reduction of the nitrile group without affecting other functionalities in the molecule.

| Starting Material | Reagent | Product |

| This compound | H2, Pd/C | (4-Bromopyrimidin-2-yl)methanamine |

| This compound | 1. LiAlH4; 2. H2O | (4-Bromopyrimidin-2-yl)methanamine |

Reductive and Oxidative Transformations of the Pyrimidine Heterocycle

The pyrimidine ring in this compound can undergo both reduction and oxidation, although these transformations are less common than substitutions or modifications of the functional groups.

Due to their lower aromaticity compared to pyridines, pyrimidines can be reduced more readily. For instance, reduction with sodium borohydride can lead to tetrahydropyrimidine (B8763341) derivatives. The presence of the electron-withdrawing nitrile and bromo groups on this compound would likely influence the regioselectivity and feasibility of such a reduction.

Oxidation of the pyrimidine ring is generally more challenging. However, alkyl-substituted pyrimidines have been shown to undergo oxidation of the alkyl group to a carboxylic acid with strong oxidizing agents like potassium permanganate. Ring oxidation at the carbon atoms can also occur under specific conditions, for example with dimethyldioxirane, to yield diols or epoxides. The oxidation of the nitrogen atoms to form N-oxides is also a possibility, which can alter the reactivity of the pyrimidine ring towards other reagents.

Metalation Reactions and Subsequent Electrophilic Quenching

Metalation of the pyrimidine ring, followed by quenching with an electrophile, is a powerful strategy for the introduction of new functional groups. In the case of this compound, direct deprotonation would likely be directed by the nitrogen atoms of the pyrimidine ring and potentially influenced by the nitrile group. The use of strong bases like lithium diisopropylamide (LDA) at low temperatures is a common method for such lithiations. The position of metalation would be a result of the combined directing effects of the ring nitrogens and the substituents. Once the lithiated intermediate is formed, it can react with a variety of electrophiles, such as aldehydes, ketones, or alkyl halides, to introduce new carbon-carbon bonds.

Alternatively, metal-halogen exchange at the C4 position is another potential pathway to generate a metalated pyrimidine. This would involve the reaction of this compound with an organolithium reagent, such as n-butyllithium or t-butyllithium, to replace the bromine atom with lithium. This lithiated species can then be trapped with an electrophile. The competition between direct deprotonation and metal-halogen exchange would depend on the specific base used and the reaction conditions.

| Starting Material | Reagents | Intermediate | Electrophile | Product |

| This compound | LDA, THF, -78 °C | Lithiated pyrimidine | R-CHO | Pyrimidine with -CH(OH)R substituent |

| This compound | n-BuLi, THF, -78 °C | 4-Lithio-pyrimidine-2-carbonitrile | CO2 | 2-Cyanopyrimidine-4-carboxylic acid |

Elucidation of Reaction Mechanisms and Catalytic Cycles

The reactivity of this compound is dominated by the presence of two key functional groups: the bromine atom at the C4-position and the nitrile group at the C2-position. The electron-withdrawing nature of the pyrimidine ring and the cyano group makes the C4-position susceptible to various transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Mechanistic investigations into these reactions provide invaluable insights into the catalytic cycles and the factors governing product formation.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for several of these transformations. The general catalytic cycle for these reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, typically involves three key steps: oxidative addition, transmetalation (for coupling reactions) or coordination/deprotonation (for aminations), and reductive elimination.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide. In the case of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C4-position.

A documented example involves the reaction of this compound with (S)-trifluoro(3-((3-hydroxy-1-methyl-2-oxopyrrolidin-3-yl)ethynyl)phenyl)borate. google.com The reaction is carried out in the presence of a palladium catalyst, specifically tetrakis(triphenylphosphine)palladium(0), and a base, cesium carbonate, at an elevated temperature. google.com

The proposed catalytic cycle for this transformation (Figure 1) begins with the oxidative addition of the C-Br bond of this compound to the active Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the borate (B1201080) reagent is transferred to the palladium center, displacing the bromide ion. The final step is reductive elimination, which results in the formation of the new carbon-carbon bond and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.

Figure 1: Proposed Catalytic Cycle for the Suzuki-Miyaura Reaction of this compound

| Reactant A | Reactant B | Catalyst | Base | Temperature | Product |

| This compound | (S)-trifluoro(3-((3-hydroxy-1-methyl-2-oxopyrrolidin-3-yl)ethynyl)phenyl)borate | Tetrakis(triphenylphosphine)palladium(0) | Cesium Carbonate | 100°C | 4-(3-((S)-(3-hydroxy-1-methyl-2-oxopyrrolidin-3-yl)ethynyl)phenyl)pyrimidine-2-carbonitrile |

Table 1: Reaction components for the Suzuki-Miyaura coupling of this compound. google.com

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many biologically active compounds. This compound can undergo this reaction to introduce various amine functionalities at the C4-position.

A specific example demonstrates the reaction of this compound with an azetidine (B1206935) derivative in the presence of a palladium catalyst system composed of Pd2(dba)3 and the bulky biaryl phosphine ligand, BINAP. epo.org Cesium carbonate is used as the base in dioxane as the solvent. epo.org

The catalytic cycle for the Buchwald-Hartwig amination (Figure 2) also commences with the oxidative addition of the aryl bromide to the Pd(0) catalyst. The resulting Pd(II) complex then coordinates with the amine. Deprotonation by the base generates a palladium-amido complex. Subsequent reductive elimination forms the desired C-N bond and regenerates the Pd(0) catalyst. The choice of a bulky and electron-rich ligand like BINAP is often critical for facilitating the reductive elimination step and preventing catalyst decomposition.

Figure 2: Proposed Catalytic Cycle for the Buchwald-Hartwig Amination of this compound

| Reactant A | Reactant B | Catalyst System | Base | Solvent | Temperature | Product |

| This compound | tert-butyl ((1R,4R,7R)-2-(1-(azetidin-3-ylmethyl)-2-(1-(cyclopropylmethyl)-6-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1H-benzo[d]imidazole-5-carbonyl)-2-azabicyclo[2.2.1]heptan-7-yl)carbamate | Pd2(dba)3 / BINAP | Cesium Carbonate | Dioxane | 100°C | 4-(3-((5-((1R,4R,7R)-7-amino-2-azabicyclo[2.2.1]heptane-2-carbonyl)-2-(1-(cyclopropylmethyl)-6-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1H-benzo[d]imidazol-1-yl)methyl)azetidin-1-yl)pyrimidine-2-carbonitrile |

Table 2: Reaction components for the Buchwald-Hartwig amination of this compound. epo.org

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, further accentuated by the nitrile group, facilitates nucleophilic aromatic substitution (SNAr) at the C4-position, where the bromine atom acts as a leaving group. This reaction provides a direct route to introduce a variety of nucleophiles without the need for a metal catalyst.

A documented instance of this reactivity is the reaction of this compound with dimethylamine (B145610) in tetrahydrofuran (B95107) (THF) at an elevated temperature. This reaction proceeds via a classical SNAr mechanism.

The mechanism (Figure 3) involves the attack of the nucleophile (dimethylamine) on the electron-deficient C4 carbon of the pyrimidine ring. This initial attack is the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. In this intermediate, the negative charge is delocalized over the pyrimidine ring and the cyano group. The subsequent step is the rapid expulsion of the bromide leaving group, which restores the aromaticity of the pyrimidine ring and yields the final substituted product.

Figure 3: Proposed Mechanism for the Nucleophilic Aromatic Substitution of this compound with Dimethylamine

| Reactant A | Nucleophile | Solvent | Temperature | Product |

| This compound | Dimethylamine | Tetrahydrofuran (THF) | 80°C | 4-(dimethylamino)pyrimidine-2-carbonitrile |

Table 3: Reaction components for the Nucleophilic Aromatic Substitution of this compound.

Computational and Theoretical Chemistry of 4 Bromopyrimidine 2 Carbonitrile

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. ijcce.ac.irmdpi.com It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules such as pyrimidine (B1678525) derivatives. echemcom.com These studies are fundamental to understanding the molecule's behavior at a quantum level.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. physchemres.org For 4-Bromopyrimidine-2-carbonitrile, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to predict its equilibrium geometry. physchemres.org This process calculates bond lengths, bond angles, and dihedral angles that define the molecular structure.

Conformational analysis, which is particularly relevant for flexible molecules, investigates the different spatial arrangements (conformers) a molecule can adopt and their relative energies. While the pyrimidine ring itself is rigid, these calculations can determine the orientation of the substituent groups. For this compound, the planarity of the pyrimidine ring is a key structural feature that would be confirmed by these calculations.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table presents typical, illustrative data for a substituted pyrimidine ring based on DFT calculations.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-CN | ~1.45 Å |

| Bond Length | C4-Br | ~1.90 Å |

| Bond Length | N1-C2 | ~1.33 Å |

| Bond Length | C5-C6 | ~1.39 Å |

| Bond Angle | N1-C2-N3 | ~127° |

| Bond Angle | C2-N3-C4 | ~115° |

| Bond Angle | Br-C4-C5 | ~120° |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity. youtube.com The LUMO serves as an electron acceptor, and its energy level corresponds to the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more reactive. DFT calculations are widely used to determine the energies of these frontier orbitals and the resulting energy gap. ijcce.ac.ir For this compound, the electron-withdrawing nature of the bromo and cyano groups is expected to lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack.

Table 2: Frontier Orbital Energies and Global Reactivity Descriptors (Illustrative) This table contains representative values for a substituted pyrimidine to illustrate the output of FMO analysis.

| Parameter | Symbol | Value (eV) | Description |

| HOMO Energy | EHOMO | -7.5 | Energy of the highest occupied molecular orbital |

| LUMO Energy | ELUMO | -2.0 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap | ΔE | 5.5 | ELUMO - EHOMO; indicates chemical reactivity |

| Electronegativity | χ | 4.75 | -(EHOMO + ELUMO)/2; measures electron-attracting power |

| Chemical Hardness | η | 2.75 | (ELUMO - EHOMO)/2; resistance to charge transfer |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. chemrxiv.orgnih.gov The MEP map illustrates the electrostatic potential on the electron density surface of the molecule. mdpi.com Different colors represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are prone to electrophilic attack and are associated with lone pairs on heteroatoms like nitrogen and oxygen. chemrxiv.org

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These sites are susceptible to nucleophilic attack. ijcce.ac.ir

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, an MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the pyrimidine ring and the nitrogen of the cyano group, identifying them as sites for electrophilic interaction. Conversely, the carbon atom attached to the bromine (C4) and the carbon of the cyano group would exhibit positive potential (blue/green), marking them as primary sites for nucleophilic attack.

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. researchgate.net Using DFT, the harmonic vibrational frequencies corresponding to the different vibrational modes of the molecule can be computed from the optimized geometry. physchemres.org

These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental spectroscopic data. researchgate.net A strong correlation between the calculated and experimental spectra helps to confirm the molecule's structure and provides a detailed assignment of the observed vibrational bands to specific molecular motions, such as C-H stretching, C=N stretching, ring vibrations, and the characteristic vibrations of the C-Br and C≡N bonds. nih.govnih.gov

Table 3: Key Vibrational Frequencies for this compound (Illustrative) This table shows representative calculated and scaled vibrational frequencies for the key functional groups.

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) | Scaled Wavenumber (cm⁻¹) |

| C≡N Stretch | Cyano | ~2310 | ~2245 |

| Aromatic C-H Stretch | Pyrimidine Ring | ~3150 | ~3060 |

| Ring C=N/C=C Stretch | Pyrimidine Ring | ~1600-1450 | ~1550-1410 |

| C-Br Stretch | Bromo | ~690 | ~670 |

Theoretical Investigations of Reaction Mechanisms and Transition State Energetics

Computational chemistry provides profound insights into how chemical reactions occur by mapping the potential energy surface that connects reactants to products. libretexts.org Transition State Theory (TST) is a fundamental framework for understanding reaction rates. wikipedia.orgfiveable.me DFT calculations are used to locate the transition state—the highest energy point along the reaction coordinate—which represents the kinetic barrier of the reaction. libretexts.org

Advanced Structural Characterization for Mechanistic and Synthetic Insights

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for 4-bromopyrimidine-2-carbonitrile is not publicly available in the searched literature, analysis of closely related structures provides valuable insights into the expected intermolecular interactions and conformational preferences.

Analysis of Intermolecular Contacts (e.g., Halogen Bonding, Hydrogen Bonding, π–π Stacking Interactions)

Halogen Bonding: The bromine atom in the 4-position is capable of forming halogen bonds, where it acts as an electrophilic "σ-hole" donor to a nucleophilic atom, such as a nitrogen atom of a neighboring pyrimidine (B1678525) ring. This type of interaction is a significant directional force in the crystal packing of halogenated compounds.

Hydrogen Bonding: Although this compound itself lacks strong hydrogen bond donors, its derivatives, particularly those resulting from reactions at the pyrimidine ring or the nitrile group, can exhibit hydrogen bonding. For instance, the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors. In related pyrimidine structures, intermolecular N–H···N hydrogen bonds are a common and crucial feature in their solid-state assembly. nih.gov

Illustrative crystallographic data for a related class of compounds, chlorocyanopyridines, are presented below to highlight the nature of these interactions.

| Compound Name | Crystal System | Space Group | Key Intermolecular Interactions |

| 4-Chloropyridine-2-carbonitrile | Monoclinic | P2₁/c | C—H···N(nitrile), C—H···N(pyridine), offset face-to-face π-stacking |

| 6-Chloropyridine-2-carbonitrile | Monoclinic | P2₁/n | C—H···N(nitrile), C—H···N(pyridine), offset face-to-face π-stacking |

Table 1: Crystallographic data and key intermolecular interactions for chlorocyanopyridine isomers, illustrating the types of interactions expected for this compound. drugbank.com

Conformational Analysis from Crystal Structures

The conformation of a molecule in the solid state, as revealed by X-ray crystallography, provides a low-energy snapshot of its preferred geometry. For this compound, the pyrimidine ring is expected to be planar. The orientation of the carbonitrile group relative to the ring and the planarity of the entire molecule are key conformational features. In the absence of its specific crystal structure, computational conformational analysis can offer predictive insights into its low-energy conformations.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

Elucidation of Complex Derivative Structures

While basic ¹H and ¹³C NMR spectra are used for routine characterization, advanced NMR techniques are essential for unambiguously determining the structure of more complex derivatives of this compound. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are employed to establish connectivity and stereochemistry. For instance, in the synthesis of functionalized terpyridines, COSY correlations were crucial for the definitive assignment of proton signals. nih.gov

| NMR Technique | Information Provided |

| ¹H NMR | Provides information on the number and chemical environment of protons. |

| ¹³C NMR | Provides information on the number and chemical environment of carbon atoms. |

| COSY | Shows correlations between coupled protons, establishing H-H connectivity. |

| HSQC | Shows correlations between protons and directly attached carbons. |

| HMBC | Shows correlations between protons and carbons over two or three bonds, establishing long-range connectivity. |

| NOESY | Shows correlations between protons that are close in space, providing information on stereochemistry and conformation. |

Table 2: Common advanced NMR techniques and their applications in structural elucidation.

Mechanistic Probing and Reaction Monitoring via NMR Techniques

NMR spectroscopy is a powerful, non-invasive method for monitoring the progress of chemical reactions in real-time. sphinxsai.comsynquestlabs.com By acquiring spectra at regular intervals, the disappearance of starting materials and the appearance of intermediates and products can be tracked, providing valuable kinetic and mechanistic information. For reactions involving this compound, in-situ NMR monitoring can help to identify transient intermediates, determine reaction rates, and optimize reaction conditions. This is particularly useful for complex reaction pathways where multiple products may be formed. sphinxsai.comsynquestlabs.com

Mass Spectrometry for Reaction Product Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. It is routinely used to confirm the molecular weight of synthesized compounds and to gain structural information through the analysis of fragmentation patterns.

Predicted mass spectrometry data for the parent compound, this compound, is available from databases such as PubChem.

| Adduct | Predicted m/z |

| [M+H]⁺ | 183.95048 |

| [M+Na]⁺ | 205.93242 |

| [M-H]⁻ | 181.93592 |

| [M]⁺ | 182.94265 |

Table 3: Predicted m/z values for various adducts of this compound. uni.lu

The fragmentation of bromopyrimidine derivatives under mass spectrometry conditions can provide characteristic patterns that aid in structure confirmation. The presence of bromine is often indicated by a pair of peaks of nearly equal intensity separated by two mass units (due to the isotopes ⁷⁹Br and ⁸¹Br). iosrjournals.org The fragmentation pathways of pyrimidine derivatives can be complex, often involving ring cleavage. The analysis of these fragmentation patterns is crucial for distinguishing between isomers and confirming the structure of reaction products. sphinxsai.comiosrjournals.org For example, studies on related pyrimidine derivatives have shown characteristic losses of small molecules like HCN, HBr, and cleavage of substituent groups. iosrjournals.org

Applications of 4 Bromopyrimidine 2 Carbonitrile in Advanced Organic Synthesis

Design and Synthesis of Functionalized Pyrimidine (B1678525) Derivatives

The strategic placement of the bromo and nitrile groups on the pyrimidine core of 4-Bromopyrimidine-2-carbonitrile allows for its use in the synthesis of a wide array of more complex pyrimidine derivatives. Chemists can selectively target one group while leaving the other intact for subsequent transformations, paving the way for the creation of polyfunctionalized systems and fused heterocycles.

The generation of polyfunctionalized pyrimidines from this compound relies on the sequential and chemoselective reaction of its key functional groups. The bromine atom at the C4 position is highly susceptible to displacement by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions or participation in palladium-catalyzed cross-coupling reactions. clockss.orgnih.gov This allows for the introduction of carbon-, nitrogen-, oxygen-, and sulfur-based substituents.

Common transformations utilized to diversify the 4-position include:

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids to form new carbon-carbon bonds, creating bi-aryl pyrimidine structures. nih.gov

Buchwald-Hartwig Amination: Coupling with a wide range of primary and secondary amines to install diverse amino substituents. nih.gov

Nucleophilic Aromatic Substitution (SNAr): Direct displacement of the bromide with amines, alkoxides, or thiolates. nih.gov

The nitrile group at the C2 position offers a separate avenue for functionalization. It can be hydrolyzed to a carboxylic acid or amide, reduced to an aminomethyl group, or serve as an electrophile in reactions with organometallic reagents. This orthogonal reactivity is critical for building highly decorated pyrimidine cores.

| Reaction Type | Reagents/Conditions | Functional Group Transformation | Resulting Structure |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(dppf)Cl₂), Base | C4-Br → C4-Aryl | 4-Aryl-pyrimidine-2-carbonitrile |

| Buchwald-Hartwig Amination | Amine (R-NH₂), Pd catalyst, Base | C4-Br → C4-NHR | 4-(Substituted-amino)pyrimidine-2-carbonitrile |

| Nitrile Hydrolysis | Acid or Base, H₂O | C2-CN → C2-COOH | 4-Bromopyrimidine-2-carboxylic acid |

| Nitrile Reduction | Reducing agent (e.g., LiAlH₄) | C2-CN → C2-CH₂NH₂ | (4-Bromopyrimidin-2-yl)methanamine |

Table 1: Selected reactions for the polyfunctionalization of the this compound scaffold.

This compound is a valuable precursor for constructing pyrimidine-fused heterocyclic systems, which are prevalent in many pharmacologically active compounds. nih.govnih.gov The synthesis of these fused rings typically involves an initial reaction at the 4-position, followed by an intramolecular cyclization event that engages the nitrile group at the 2-position or an adjacent atom on the newly introduced substituent.

One established strategy involves reacting the starting material with a dinucleophile. For instance, reaction with hydrazine (B178648) or its derivatives can displace the C4-bromide, leading to a 4-hydrazinopyrimidine intermediate. This intermediate can then undergo intramolecular cyclization with the C2-nitrile to form a pyrimido[3,2-b]-1,2,4-triazole or a related fused system. nih.gov Similarly, reaction with compounds containing both an amine and an active methylene (B1212753) group can lead to the formation of pyrimido[1,2-a]pyrimidine derivatives. The development of one-pot reactions for the synthesis of condensed 4-bromopyrimidines has further streamlined access to these complex scaffolds. clockss.org

Scaffold Utility in the Synthesis of Complex Molecules for Medicinal Chemistry Research

The pyrimidine core is a cornerstone of modern medicinal chemistry, with numerous FDA-approved drugs featuring this heterocycle. nih.govmdpi.com this compound provides a robust starting point for developing new therapeutic agents due to its suitability for creating diverse and complex molecular architectures. gsconlinepress.comnih.gov

The pyrimidine scaffold is a key component in many classes of therapeutic agents, particularly kinase inhibitors used in oncology. nih.govnih.gov The 2,4-disubstituted pyrimidine motif is a well-established pharmacophore that can form critical hydrogen bonds with the hinge region of many protein kinases. This compound is an ideal intermediate for synthesizing such inhibitors. The bromine at C4 can be displaced by a substituted aniline, a common feature in many EGFR or Bcr-Abl kinase inhibitors, while the C2-nitrile can be converted to an amine or other small group to fine-tune solubility and metabolic properties. nih.govnih.gov For example, derivatives of 5-bromo-pyrimidine have been synthesized and evaluated as potent inhibitors of Bcr/Abl tyrosine kinase, which is implicated in chronic myeloid leukemia. nih.gov

| Target Class | Rationale for Pyrimidine Scaffold | Potential Role of this compound | Relevant Biological Targets |

| Kinase Inhibitors | Mimics adenine (B156593) to bind to the ATP-binding site hinge region. nih.gov | Serves as a core to attach key pharmacophoric groups at C2 and C4. | EGFR, Bcr-Abl, CDK2 nih.govnih.gov |

| Anticancer Agents | Core of antimetabolites; scaffold for enzyme inhibitors. nih.govnih.gov | Building block for compounds targeting COX-2 or inducing apoptosis. nih.gov | COX-2, Caspases nih.gov |

| Antiviral Agents | Core structure of nucleoside analogues that inhibit viral polymerases. humanjournals.com | Can be elaborated into non-nucleoside inhibitors. | HIV Reverse Transcriptase nih.gov |

Table 2: Examples of biologically relevant compound classes accessible from pyrimidine intermediates.

Beyond synthesizing analogues of known drugs, this compound is used to construct entirely new molecular scaffolds for drug discovery. nih.gov The pursuit of novel chemical space is essential for identifying first-in-class medicines. The ability to perform distinct chemical operations at the C2 and C4 positions allows for the creation of three-dimensional structures that differ significantly from existing flat, aromatic drugs. For instance, a Suzuki coupling at C4 followed by a reaction involving the C2-nitrile can lead to rigid, non-planar molecules that may offer improved selectivity and pharmacological properties. This approach has been used to generate novel scaffolds such as 2-phenylindoles and arylsulphonamides, which have shown bactericidal activity against Mycobacterium tuberculosis. nih.gov

The efficient exploration of chemical space is a primary goal of modern drug discovery, often accomplished through the synthesis of large chemical libraries. nih.gov this compound is an excellent substrate for diversity-oriented synthesis, a strategy that aims to create structurally diverse molecules from a common intermediate.

A typical library synthesis strategy would involve a divergent approach:

A large set of diverse building blocks (e.g., boronic acids) is reacted at the C4-bromo position via Suzuki coupling.

The resulting pool of 4-substituted-2-cyanopyrimidines is then split and reacted with a second set of diverse reagents targeting the C2-nitrile group.

This combinatorial approach can rapidly generate hundreds or thousands of unique compounds from a single, versatile starting material. These libraries can then be screened against a wide range of biological targets to identify new hit compounds, significantly accelerating the early stages of drug discovery. nih.gov

Applications in Materials Science and Functional Molecule Development

The unique structural features of this compound, namely the reactive bromo and cyano groups on the pyrimidine core, render it a valuable building block in the burgeoning field of materials science. Its ability to participate in a variety of chemical transformations allows for the systematic construction of complex organic molecules with specific, pre-determined functions. This has led to its use as a precursor in the development of advanced materials with tailored optical, electronic, and physical properties.

Precursor for Advanced Materials with Tailored Properties

The this compound scaffold serves as a crucial starting point for the synthesis of functional materials. The bromine atom at the 4-position is susceptible to a range of cross-coupling reactions, such as Suzuki-Miyaura reactions, which enable the introduction of various aryl and heteroaryl substituents. This functionalization is key to tuning the electronic and photophysical properties of the resulting materials. The nitrile group at the 2-position can also be transformed into other functional groups, further expanding the molecular diversity that can be achieved from this versatile precursor.

Pyridine (B92270) and pyrimidine derivatives are recognized as important structural motifs in the design of functional materials. nih.gov The incorporation of the pyrimidine ring, facilitated by precursors like this compound, is a strategy to create molecules with specific electronic characteristics. For instance, strongly electron-withdrawing pyrimidine derivatives are utilized in the synthesis of "push-pull" molecules, which are fundamental to the construction of materials for dye-sensitized solar cells and nonlinear optics. nih.gov

The strategic modification of the pyrimidine core allows for the fine-tuning of properties such as thermal stability and molecular aggregation, which are critical for the performance of organic electronic devices. lsu.edu By carefully selecting the substituents to be introduced onto the this compound framework, researchers can design and synthesize novel materials with properties tailored for specific applications.

Synthesis of Fluorescent Compounds and Optoelectronic Materials

A significant application of this compound in materials science is in the synthesis of novel fluorescent compounds and materials for optoelectronics. The pyrimidine core itself can be part of a larger conjugated system that exhibits fluorescence.

The synthesis of novel pyrimidine derivatives with fluorescent properties has been a subject of considerable research. tsijournals.com By reacting pyrimidine precursors with other molecules, such as malononitrile, researchers have been able to create compounds that emit light in the visible region upon excitation. tsijournals.com For example, a study on pyrimidine derivatives showed an emission maximum at 429 nm when excited at 379 nm, demonstrating their potential as fluorescent materials. tsijournals.com

Furthermore, pyrimidine-carbonitrile derivatives have been investigated for their potential in creating advanced fluorophores. A series of novel 4-(aryl)-benzo lsu.edubldpharm.comimidazo[1,2-a]pyrimidine-3-carbonitriles were synthesized and their photophysical properties studied. nih.gov These compounds exhibited positive emission solvatochromism with large Stokes shifts, and some even demonstrated Aggregation-Induced Emission (AIE) and mechanochromic properties, where the emission changes in response to mechanical stimuli. nih.gov

In the realm of optoelectronics, particularly for Organic Light-Emitting Diodes (OLEDs), pyrimidine derivatives are being explored as blue emitters. lsu.edu The integration of pyrene (B120774) moieties with a pyrimidine core has been shown to yield materials with superb optical properties, enhanced thermal stability, and potential for use in the fabrication of robust blue emissive layers in OLEDs. lsu.edu The electron-accepting nature of the pyrimidine ring helps to reduce aggregation and improve color stability in the solid state, which are crucial for device performance. lsu.edu

| Derivative Class | Synthetic Approach | Key Properties | Potential Application |

| 2-{[2-amino-4-(4-chlorophenyl)-6-(methylsulfanyl)-5-pyrimidinyl] methylene}malononitrile | Knoevenagel condensation of a pyrimidine derivative with malononitrile. tsijournals.com | Fluorescence emission in the visible region (e.g., 429 nm). tsijournals.com | Fluorescent probes and labels. |

| 4-(aryl)-benzo lsu.edubldpharm.comimidazo[1,2-a]pyrimidine-3-carbonitriles | Povarov (aza-Diels–Alder) and oxidation reactions. nih.gov | Positive solvatochromism, Aggregation-Induced Emission (AIE), Mechanochromism. nih.gov | Smart materials, sensors, and advanced displays. |

| Pyrenyl-pyrimidine conjugates | Conjugated incorporation of pyrimidine onto a pyrene core. lsu.edu | Blue emission, enhanced thermal stability, reduced aggregation. lsu.edu | Organic Light-Emitting Diodes (OLEDs). |

Table 1: Examples of Functional Materials Derived from Pyrimidine-based Precursors

Q & A

Q. What are the optimal synthetic routes for preparing 4-Bromopyrimidine-2-carbonitrile, and how can reaction conditions be optimized?

Answer: this compound is typically synthesized via nucleophilic substitution or halogenation of pyrimidine precursors. For example:

- Thermal aqueous conditions (90–100°C) with NH₄OAc and aldehydes enable the formation of pyrimidinecarbonitrile scaffolds. Adjusting pH (6–8) and reaction time (6–12 hours) improves yield .

- Halogenation strategies : Bromination of pyrimidine-2-carbonitrile derivatives using POBr₃ or HBr in acetic acid can introduce the bromo substituent. Monitoring reaction progress via TLC and optimizing stoichiometric ratios (e.g., 1:1.2 substrate-to-brominating agent) minimizes byproducts .

- Key characterization : Post-synthesis, validate purity via HPLC (>98%) and confirm structure using ¹H/¹³C NMR (δ ~7.5–8.5 ppm for pyrimidine protons) and IR (ν ~2220 cm⁻¹ for C≡N) .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Assign aromatic protons (e.g., δ 8.2–8.5 ppm for C-5/C-6 pyrimidine protons) and nitrile carbon (δ ~115 ppm) .

- IR : Confirm nitrile (C≡N, ~2220 cm⁻¹) and C-Br (~550–600 cm⁻¹) stretches .

- Mass spectrometry : Identify molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of Br or CN groups) .

- Elemental analysis : Address discrepancies in carbon content (e.g., observed 57.88% vs. theoretical 59.12% in 4j) by cross-validating with combustion analysis or X-ray crystallography .

Advanced Research Questions

Q. How do substituents on the pyrimidine ring influence the reactivity of this compound in cross-coupling reactions?

Answer:

- Electron-withdrawing groups (e.g., -CN, -Br) enhance electrophilicity at C-4/C-6 positions, facilitating Suzuki-Miyaura couplings. For example, Pd-catalyzed reactions with arylboronic acids require inert atmospheres and optimized ligand systems (e.g., XPhos) to suppress dehalogenation .

- Steric effects : Bulky substituents (e.g., 4-bromophenyl in 4j) reduce reaction rates. Kinetic studies using in situ NMR or GC-MS can quantify these effects .

- Case study : Substituting Br with -NH₂ in 4k () alters reactivity toward nucleophiles, requiring adjusted temperature (60→25°C) to prevent decomposition .

Q. How can crystallographic data resolve contradictions in spectroscopic assignments for this compound derivatives?

Answer:

- X-ray diffraction : Resolve ambiguities in tautomeric forms or regiochemistry. For example, crystallography confirmed the planar pyrimidine ring and Br/Cl/N coplanarity in 5-Bromo-2-chloropyrimidin-4-amine (r.m.s. deviation: 0.087 Å) .

- Hydrogen bonding networks : Intermolecular N–H···N bonds (e.g., 2.89 Å in 4k) explain solubility differences and stability under thermal stress .

- Validation : Compare experimental bond lengths (e.g., C-Br: ~1.89 Å) with DFT-calculated values to identify systematic errors in spectral assignments .

Q. What methodological approaches address discrepancies in elemental analysis data for brominated pyrimidinecarbonitriles?

Answer:

- Statistical validation : Use triplicate measurements and Grubbs’ test to identify outliers in %C/%H data (e.g., 4j: observed 57.88% C vs. theoretical 59.12%) .

- Complementary techniques : Pair combustion analysis with XPS (for Br content) or EDX to verify stoichiometry .

- Synthesis controls : Include reference compounds (e.g., 4-Amino-2-phenyl derivatives) to calibrate analytical methods and identify systematic biases .

Q. How can computational modeling predict the regioselectivity of this compound in nucleophilic aromatic substitution?

Answer:

- DFT calculations : Map electrostatic potential surfaces to identify electrophilic centers (e.g., C-4 vs. C-6). For this compound, LUMO localization at C-4 predicts preferential attack by amines or thiols .

- Kinetic isotope effects : Compare kH/kD values to validate predicted transition states .

- Case study : MD simulations of solvent effects (e.g., DMF vs. THF) explain yield variations in SNAr reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.